molecular formula C18H21FN4O2 B2367011 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea CAS No. 2034280-19-6

1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea

Cat. No.: B2367011
CAS No.: 2034280-19-6
M. Wt: 344.39
InChI Key: DCFPBGDVYVGUGK-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea typically involves the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with a fluoropyrimidine group through nucleophilic substitution reactions.

    Urea formation: The functionalized cyclohexyl intermediate is then reacted with benzyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The fluoropyrimidine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group may play a crucial role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-Benzyl-3-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluoropyrimidine group in 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea may confer unique properties, such as increased binding affinity to certain biological targets or enhanced stability.

Properties

IUPAC Name

1-benzyl-3-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-14-11-21-18(22-12-14)25-16-8-6-15(7-9-16)23-17(24)20-10-13-4-2-1-3-5-13/h1-5,11-12,15-16H,6-10H2,(H2,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFPBGDVYVGUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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